



# LC-MS/MS method for pantothenic acid quantification using 13C3,15N standard

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Compound of Interest

Pantothenic acid-13C3,15N
hemicalcium

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An LC-MS/MS method for the quantification of pantothenic acid in human plasma, utilizing a  $^{13}$ C<sub>3</sub>, $^{15}$ N-labeled internal standard, has been developed and validated. This method offers high sensitivity and selectivity, making it suitable for clinical research and nutritional status assessment.

#### Introduction

Pantothenic acid (Vitamin B5) is an essential nutrient required for the synthesis of coenzyme A (CoA). Accurate measurement of pantothenic acid in biological matrices is crucial for diagnosing deficiencies and monitoring supplementation. This application note describes a robust and reliable LC-MS/MS method for the quantification of pantothenic acid in human plasma using a stable isotope-labeled internal standard ( $^{13}C_3$ , $^{15}N$ -Pantothenic Acid) to ensure high accuracy and precision.

# Experimental Protocols Sample Preparation

A protein precipitation method is used for the extraction of pantothenic acid from plasma samples.

- Reagents:
  - Human Plasma (K₂EDTA)



- o Pantothenic Acid and 13C3,15N-Pantothenic Acid standards
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Procedure:
  - Pipette 50 μL of plasma sample into a 1.5 mL microcentrifuge tube.
  - Add 10 μL of the <sup>13</sup>C<sub>3</sub>,<sup>15</sup>N-Pantothenic Acid internal standard working solution (concentration to be optimized based on expected endogenous levels).
  - Add 200 μL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
  - Vortex the mixture for 30 seconds.
  - Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  - $\circ$  Transfer 150 µL of the supernatant to a clean autosampler vial.
  - Inject 10 μL of the supernatant into the LC-MS/MS system.

#### **Liquid Chromatography**

- Instrumentation: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:



Time (min)	Flow Rate (mL/min)	%В
0.0	0.4	2
1.5	0.4	98
2.5	0.4	98
2.6	0.4	2
4.0	0.4	2

Column Temperature: 40°C

• Autosampler Temperature: 10°C

#### **Mass Spectrometry**

- Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Pantothenic Acid	220.1	90.1	15
<sup>13</sup> C₃, <sup>15</sup> N-Pantothenic Acid	224.1	94.1	15

Key MS Parameters:

Curtain Gas: 35 psi

Collision Gas: 9 psi

o IonSpray Voltage: 5500 V



• Temperature: 550 °C

o Ion Source Gas 1: 55 psi

o Ion Source Gas 2: 60 psi

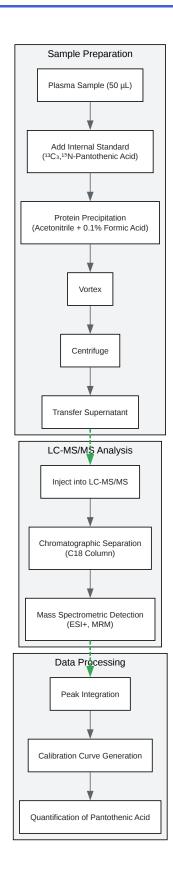
## **Quantitative Data Summary**

The method was validated according to regulatory guidelines, and the performance characteristics are summarized below.

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Intra-day Precision (%CV)	≤ 5.8%
Inter-day Precision (%CV)	≤ 7.2%
Accuracy (% Recovery)	95.3% - 104.5%
Matrix Effect (%)	92.1% - 108.3%

### **Workflow Visualization**





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Caption: Workflow for the LC-MS/MS quantification of pantothenic acid.



#### Conclusion

This application note details a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of pantothenic acid in human plasma. The use of a stable isotope-labeled internal standard ensures accuracy and precision, making this method well-suited for high-throughput clinical and research applications.

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